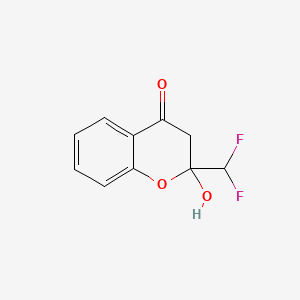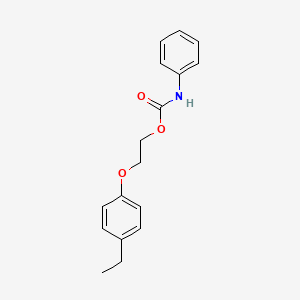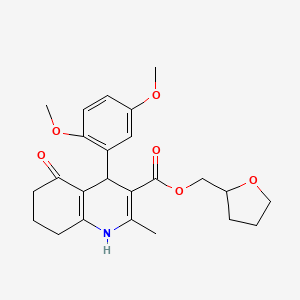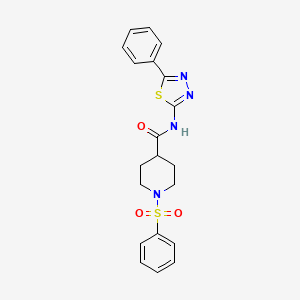
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one, also known as Difluoromethylornithine (DFMO), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFMO is a small molecule that inhibits the enzyme ornithine decarboxylase (ODC), which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer.
Mecanismo De Acción
DFMO inhibits the enzyme ODC, which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. By inhibiting ODC, DFMO reduces polyamine levels, leading to decreased cell proliferation and tumor growth.
Biochemical and Physiological Effects:
DFMO has been shown to have various biochemical and physiological effects, including reducing polyamine levels, inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. DFMO has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for lab experiments, including its small size, ease of synthesis, and availability. However, DFMO has some limitations, including its potential toxicity and the need for careful dosing.
Direcciones Futuras
DFMO has several potential future directions, including its use in combination with other chemotherapeutic agents, the development of more potent and selective ODC inhibitors, and the investigation of its potential therapeutic applications in other diseases, such as parasitic infections and neurodegenerative disorders. Additionally, the development of new delivery methods, such as nanoparticles, may improve the efficacy and safety of DFMO for therapeutic applications.
Métodos De Síntesis
DFMO can be synthesized through various methods, including the reaction of 2,3-dihydroxybenzaldehyde with 2,2-difluoroethylamine hydrochloride in the presence of a base. The product obtained is then treated with acetic anhydride to yield DFMO. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 2,2-difluoroethylamine hydrochloride in the presence of a reducing agent, such as sodium borohydride.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and neurodegenerative disorders. In cancer, DFMO has been shown to inhibit tumor growth by reducing polyamine levels, which are essential for cell proliferation. DFMO has also been studied in combination with other chemotherapeutic agents, such as 5-fluorouracil, to enhance their efficacy. In parasitic infections, DFMO has been shown to be effective against Trypanosoma brucei, the causative agent of African sleeping sickness. In neurodegenerative disorders, DFMO has been shown to reduce brain polyamine levels and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-9(12)10(14)5-7(13)6-3-1-2-4-8(6)15-10/h1-4,9,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHGKJSWNOMJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)

![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)

![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)

![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)

![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)